The provided articles focus on Telotristat Ethyl [(S)-ethyl 2-amino-3-(4-(2-amino-6-((R)-1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethoxy)pyrimidin-4-yl)phenyl)propanoate] and its derivatives. These compounds often contain a pyrimidine ring substituted with a 2,2,2-trifluoroethoxy group, similar to the compound . This structural motif appears important for their biological activity, primarily as inhibitors of tryptophan hydroxylase 1 (TPH1) [].
The compound (4-(2,2,2-Trifluoroethoxy)pyrimidin-2-YL)methanamine hydrochloride is a specialized organic molecule that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic compounds that contain nitrogen atoms in their ring structure, and they are significant in various biological and pharmaceutical applications. This compound is characterized by the presence of a trifluoroethoxy group, which enhances its chemical properties and potential biological activity.
Research indicates that compounds similar to (4-(2,2,2-Trifluoroethoxy)pyrimidin-2-YL)methanamine hydrochloride have been synthesized for various applications, particularly in medicinal chemistry. Studies have shown that derivatives of trifluoroethoxy-substituted pyrimidines exhibit promising biological activities, including anticancer properties and effects on various cellular pathways .
This compound can be classified as:
The synthesis of (4-(2,2,2-Trifluoroethoxy)pyrimidin-2-YL)methanamine hydrochloride typically involves several steps:
The molecular structure of (4-(2,2,2-Trifluoroethoxy)pyrimidin-2-YL)methanamine hydrochloride can be described as follows:
Property | Value |
---|---|
Molecular Formula | C₉H₁₃F₃N₂O |
Molecular Weight | 224.21 g/mol |
Structure Type | Pyrimidine derivative |
The compound can undergo several chemical reactions due to its functional groups:
The mechanism of action for (4-(2,2,2-Trifluoroethoxy)pyrimidin-2-YL)methanamine hydrochloride is primarily related to its interaction with biological targets:
The applications of (4-(2,2,2-Trifluoroethoxy)pyrimidin-2-YL)methanamine hydrochloride span several fields:
Pyrimidine scaffolds serve as privileged structures in kinase inhibitor design due to their ability to mimic purine binding motifs in ATP pockets. The strategic bioisosteric replacement of phenyl or imidazole rings with pyrimidine in compounds like (4-(2,2,2-trifluoroethoxy)pyrimidin-2-yl)methanamine hydrochloride addresses key limitations of earlier kinase inhibitors, such as poor solubility and limited bioavailability. Classical bioisosterism principles validate pyrimidine as a superior heterocyclic replacement for phenyl rings due to enhanced hydrogen-bonding capacity via its dual nitrogen atoms, which improves target binding affinity [4]. Nonclassical bioisosteric optimization, exemplified by the incorporation of the 2-(aminomethyl)pyrimidine motif, modifies electronic distribution while maintaining optimal spatial geometry for kinase interactions (e.g., VEGFR-2, PDGFR-β) [1]. This approach aligns with computational studies demonstrating that pyrimidine-based scaffolds exhibit improved desolvation penalties compared to bulkier aromatic systems, facilitating deeper penetration into hydrophobic kinase domains [4].
Table 1: Bioisosteric Rationale for Pyrimidine Scaffolds
Scaffold Type | cLogP | Hydrogen Bond Acceptors | Kinase Inhibition Efficacy (IC₅₀ Range) |
---|---|---|---|
Diaryl Urea (e.g., Sorafenib) | 3.8 | 4 | 6–50 µM |
Pyrimidine Hybrid (This Compound) | 0.87* | 5* | 2.5–5 µM* |
*Data Sources: * [2], Experimental values from kinase profiling assays [1]
The 2,2,2-trifluoroethoxy moiety at the 4-position of the pyrimidine ring constitutes a critical pharmacophore element that enhances both physicochemical and pharmacological properties. This substituent contributes to:
Table 2: Impact of Trifluoroethoxy Substitution on Physicochemical Properties
Parameter | Value | Significance |
---|---|---|
Molecular Weight | 207.15 g/mol* | Optimal for kinase inhibitors (<500 Da) |
Topological Polar Surface Area (TPSA) | 61.03 Ų* | Supports blood-brain barrier penetration |
Rotatable Bonds | 3* | Balances rigidity/flexibility |
Metabolic Stability (t₁/₂) | >60 min | Resists CYP3A4-mediated oxidation |
Source: Experimental data [2]
Molecular hybridization strategies integrate the (4-(2,2,2-trifluoroethoxy)pyrimidin-2-yl)methanamine pharmacophore with diarylamine frameworks to generate multi-kinase inhibitors. This approach leverages synergistic pharmacophoric elements:
Table 3: Antiproliferative Activity of Hybrid Derivatives vs. Reference Compounds
Compound | A549 (µM) | MCF-7 (µM) | HCT116 (µM) | PC-3 (µM) |
---|---|---|---|---|
Sorafenib | 6.16 | 3.54 | 3.88 | 5.26 |
9b (Hybrid) | 4.93 | 2.56 | 2.90 | 3.36 |
9d (Hybrid) | 3.17 | 2.63 | 2.56 | 3.62 |
Source: MTT assay data [1]
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1